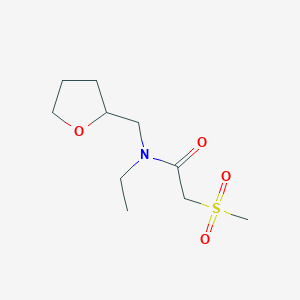![molecular formula C20H15N3O3 B5314061 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B5314061.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide, also known as BMN-673, is a novel poly(ADP-ribose) polymerase (PARP) inhibitor that has been extensively studied in recent years. PARP is an enzyme that plays a crucial role in DNA repair, and inhibiting it can lead to the death of cancer cells. BMN-673 has shown great potential as a cancer therapy, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mecanismo De Acción
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide works by inhibiting PARP, an enzyme that plays a crucial role in DNA repair. Cancer cells with defects in DNA repair pathways, such as those with BRCA1/2 mutations, are particularly sensitive to PARP inhibition. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide selectively targets PARP1 and PARP2, leading to the death of cancer cells through a process called synthetic lethality.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the effects of radiation therapy in cancer treatment. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it an attractive candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has several advantages for lab experiments, including its high potency and selectivity for PARP1 and PARP2. Its favorable pharmacokinetic profile also makes it easy to administer in animal studies. However, one limitation is that it may not be effective in all cancer types, and further research is needed to identify the patients who are most likely to benefit from N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide treatment.
Direcciones Futuras
There are several future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide. One area of interest is the development of combination therapies, such as combining N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide with other DNA-damaging agents or immunotherapies. Another area of research is the identification of biomarkers that can predict response to N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide treatment. Further studies are also needed to fully understand the mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide and its potential for use in other diseases beyond cancer.
Métodos De Síntesis
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide involves several steps, starting with the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminonicotinamide in the presence of triethylamine to form the desired product, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide. The synthesis has been optimized and improved over the years, resulting in a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has been extensively studied for its potential as a cancer therapy. It has shown great promise in preclinical studies, with significant antitumor activity in a variety of cancer types, including breast, ovarian, lung, and pancreatic cancer. Clinical trials have also shown promising results, with N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide demonstrating efficacy in patients with BRCA1/2-mutated tumors. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide has also been studied for its potential as a radiosensitizer, enhancing the effects of radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-25-17-9-8-13(20-23-15-6-2-3-7-18(15)26-20)11-16(17)22-19(24)14-5-4-10-21-12-14/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVAINAPEINUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-{[3-(4-fluorophenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5313980.png)
![{(2S,4R)-4-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]-1-methylpyrrolidin-2-yl}methanol](/img/structure/B5313987.png)
![3-allyl-6-ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5313991.png)
![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5314000.png)
![N-methyl-2-oxo-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1,3-oxazolidine-4-carboxamide](/img/structure/B5314010.png)
![2-{[5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5314018.png)
![3-(3-chlorophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5314019.png)

![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5314038.png)
![(4aS*,8aR*)-6-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5314042.png)
![N-((1R*,3S*)-3-{[(2-methoxyethyl)(methyl)amino]carbonyl}cyclopentyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5314047.png)

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5314058.png)
![1-[(3-chloro-2-thienyl)carbonyl]-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5314069.png)